Cas no 52061-73-1 (2,2-Dipropylvaleramide)

2,2-Dipropylvaleramide structure
2,2-Dipropylvaleramide structure
商品名:2,2-Dipropylvaleramide
CAS番号:52061-73-1
MF:C11H23NO
メガワット:185.30600
CID:373263
PubChem ID:68689

2,2-Dipropylvaleramide 化学的及び物理的性質

名前と識別子

    • Pentanamide,2,2-dipropyl-
    • 2,2-Dipropylvaleramide
    • 2,2-dipropylpentanamide
    • Pentanamide,2,2-dipropyl
    • Valdipromida
    • Valdipromida [INN-Spanish]
    • Valdipromide
    • Valdipromidum
    • Valdipromidum [INN-Latin]
    • Pentanamide, 2,2-dipropyl-
    • EINECS 257-630-6
    • tripropylacetamide
    • UNII-8JAK753213
    • 2,2-Dipropylpentanamide; Valproic Acid Imp. G (EP); Valproic Acid Impurity G
    • Valdipromide [INN]
    • VALPROIC ACID IMPURITY G [EP IMPURITY]
    • 52061-73-1
    • CHEMBL2107651
    • ACBLZFZDCOGNHD-UHFFFAOYSA-N
    • tri-n-propylacetamide
    • SCHEMBL2110001
    • DTXSID30200036
    • AKOS006272842
    • 8JAK753213
    • Q27270634
    • NS00032413
    • Valproic Acid Imp. G (EP): 2,2-Dipropylpentanamide
    • DB-312990
    • Valdipromidum (INN-Latin)
    • Valdipromida (INN-Spanish)
    • G69738
    • VALPROIC ACID IMPURITY G (EP IMPURITY)
    • DTXCID30122527
    • インチ: InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13)
    • InChIKey: ACBLZFZDCOGNHD-UHFFFAOYSA-N
    • ほほえんだ: CCCC(CCC)(CCC)C(=O)N

計算された属性

  • せいみつぶんしりょう: 185.17800
  • どういたいしつりょう: 185.177964
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 7
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 0.878
  • ゆうかいてん: NA
  • ふってん: 307.9°C at 760 mmHg
  • フラッシュポイント: 140°C
  • 屈折率: 1.448
  • PSA: 43.09000
  • LogP: 3.55870

2,2-Dipropylvaleramide セキュリティ情報

2,2-Dipropylvaleramide 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,2-Dipropylvaleramide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D492445-25mg
2,2-Dipropylvaleramide
52061-73-1
25mg
$207.00 2023-05-18
TRC
D492445-250mg
2,2-Dipropylvaleramide
52061-73-1
250mg
$ 1800.00 2023-09-07

2,2-Dipropylvaleramide 関連文献

2,2-Dipropylvaleramideに関する追加情報

Comprehensive Guide to 2,2-Dipropylvaleramide (CAS No. 52061-73-1): Properties, Applications, and Industry Insights

2,2-Dipropylvaleramide (CAS No. 52061-73-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a derivative of valeramide, this molecule features two propyl groups at the 2-position, enhancing its lipophilicity and potential bioactivity. Researchers are increasingly exploring its role as a synthonic intermediate or bioactive scaffold, particularly in drug discovery programs targeting neurological and metabolic disorders.

The compound's molecular formula C11H23NO and molecular weight 185.31 g/mol make it a mid-sized molecule with optimal properties for penetration studies. Recent publications highlight its potential as a GABA receptor modulator analog, though clinical applications remain investigational. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting stringent requirements for research-grade materials.

In material science, 2,2-Dipropylvaleramide demonstrates interesting crystallization behaviors that have implications for polymorph screening. Its thermal stability (decomposition point >200°C) makes it suitable for high-temperature processes, while the amide functionality allows for diverse chemical modifications. These characteristics align with current industry trends toward versatile building blocks for combinatorial chemistry.

Environmental and safety profiles of 52061-73-1 show favorable biodegradation potential based on OECD 301 tests, addressing growing concerns about green chemistry principles. The compound's low ecotoxicity (Daphnia magna EC50 >100 mg/L) positions it as a sustainable option compared to traditional amide derivatives. These findings respond to increasing searches for eco-friendly intermediates in synthetic chemistry.

Market analysis reveals rising demand for 2,2-Dipropylvaleramide in APAC research centers, particularly for neurological drug development. The compound's structure-activity relationship (SAR) studies appear in recent patent filings, suggesting expanding IP landscapes. Quality standards typically specify residual solvent limits (<0.5%) and heavy metal content (<10 ppm) to meet pharmaceutical excipient guidelines.

From a regulatory perspective, 52061-73-1 is not currently listed in major chemical inventories (TSCA, EINECS), requiring case-by-case evaluation for international shipments. Storage recommendations emphasize argon atmosphere protection to prevent oxidative degradation, with typical shelf lives of 24 months at -20°C. These handling protocols address common queries about long-term stability of amide compounds.

Emerging applications include its use as a chiral auxiliary in asymmetric synthesis, leveraging the steric effects of its propyl groups. Computational chemistry studies suggest potential as a molecular spacer in supramolecular architectures, tapping into nanotechnology trends. Such multidisciplinary applications reflect the compound's growing importance across converging technologies.

Analytical challenges center around distinguishing 2,2-Dipropylvaleramide from its positional isomers, requiring advanced chromatographic methods. Recent method developments employ UHPLC-QTOF systems with HILIC columns, achieving baseline separation in under 5 minutes. These technical advancements respond to industry needs for high-throughput characterization of specialty chemicals.

Supply chain considerations highlight the compound's custom synthesis nature, with lead times varying by scale requirements (gram to kilogram). Current pricing models reflect its niche application status, though economies of scale may develop as research applications expand. These market dynamics address frequent searches about bulk availability and cost drivers for research chemicals.

Future research directions may explore the compound's potential in prodrug formulations, leveraging its metabolic stability and transport properties. The growing interest in amide-based therapeutics suggests expanding opportunities for this chemical space. Such developments would position 2,2-Dipropylvaleramide as a valuable player in next-generation medicinal chemistry pipelines.

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